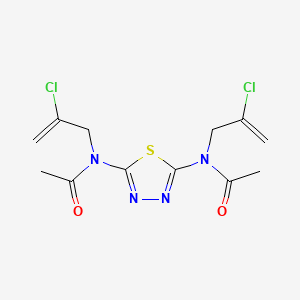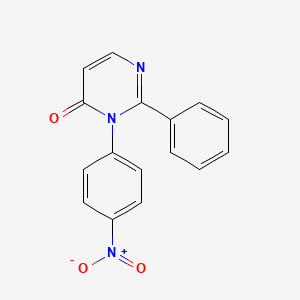
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a nitrophenyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods may employ more robust catalysts and automated systems to handle the reagents and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the pyrimidine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 3-(4-Aminophenyl)-2-phenylpyrimidin-4(3H)-one
Substitution: Various nitro or halogenated derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitrophenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
3-(4-Nitrophenyl)-2-phenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89069-73-8 |
|---|---|
Formule moléculaire |
C16H11N3O3 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-11-17-16(12-4-2-1-3-5-12)18(15)13-6-8-14(9-7-13)19(21)22/h1-11H |
Clé InChI |
MKRWTXAKKZDJMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


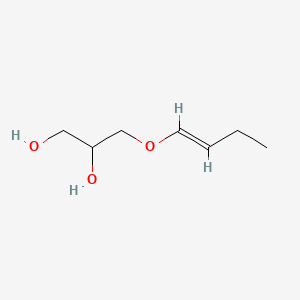
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
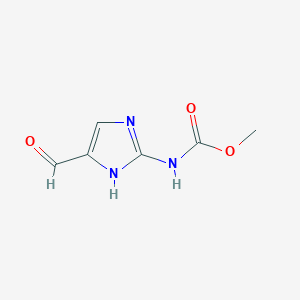

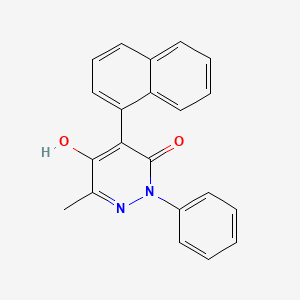
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
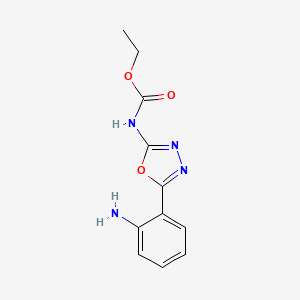
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)


